molecular formula C11H6BrFO2 B12280299 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde

Cat. No.: B12280299
M. Wt: 269.07 g/mol
InChI Key: UHNJAJZVEFUIFM-UHFFFAOYSA-N
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Description

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 and a molecular weight of 269.07 g/mol This compound is characterized by a furan ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 5-position, along with an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde involves the bromination of 5-(2-fluorophenyl)furan-2-carbaldehyde. The reaction is typically carried out in chloroform at room temperature. Bromine is added to the solution of 5-(2-fluorophenyl)furan-2-carbaldehyde in chloroform over a period of three days, with bromine being added at 12-hour intervals. The reaction mixture is then washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: 4-Bromo-5-(2-fluorophenyl)furan-2-carboxylic acid.

    Reduction: 4-Bromo-5-(2-fluorophenyl)furan-2-methanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological processes.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo nucleophilic addition reactions, and the bromine atom, which can participate in substitution reactions. The furan ring provides aromatic stability, and the fluorophenyl group can influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H6BrFO2

Molecular Weight

269.07 g/mol

IUPAC Name

4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H6BrFO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H

InChI Key

UHNJAJZVEFUIFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)F

Origin of Product

United States

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